![molecular formula C24H24N6O2S2 B2738285 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 674350-30-2](/img/no-structure.png)

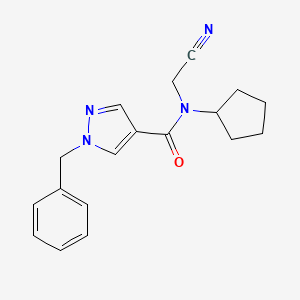

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O2S2 and its molecular weight is 492.62. The purity is usually 95%.

BenchChem offers high-quality 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Quorum Sensing Inhibition

Quorum sensing is a critical mechanism by which bacteria communicate and coordinate behaviors. Researchers have explored novel compounds that inhibit quorum sensing without being antibiotics. In this context, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has shown promise. Specifically:

- LasB System : This compound inhibits the LasB quorum sensing pathway in Gram-negative bacteria. It disrupts bacterial communication, potentially impacting virulence production and biofilm formation .

- PqsR System : While no activity was observed in the PqsR system, the selectivity of this compound toward the LasB system suggests its potential as a quorum-sensing inhibitor .

Anti-Biofilm Properties

Biofilms are complex bacterial communities that adhere to surfaces and contribute to antibiotic resistance. Our compound exhibits moderate anti-biofilm formation activity against Pseudomonas aeruginosa, a notorious biofilm-forming pathogen .

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a therapeutic target for Type II diabetes. Interestingly, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have demonstrated PTP1B inhibitory activity. For instance, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM .

Anti-Hyperglycemic Efficacy

In streptozotocin-induced diabetic Wistar rats, compound 4f also exhibited good anti-hyperglycemic efficacy .

Drug Development Template

Computational calculations suggest that compounds related to our compound could serve as templates for further drug development .

Therapeutic Potential for Type II Diabetes

Given its PTP1B inhibitory activity and anti-hyperglycemic effects, this compound class holds promise as a potential therapeutic agent for managing Type II diabetes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(benzo[d]thiazol-2-ylthio)ethanamine, which is synthesized from 2-chloroethylamine hydrochloride and benzo[d]thiazole-2-thiol. The second intermediate is 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 8-chloro-1,3-dimethylxanthine and benzylmethylamine. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "benzo[d]thiazole-2-thiol", "8-chloro-1,3-dimethylxanthine", "benzylmethylamine", "potassium carbonate", "acetonitrile", "dimethylformamide", "triethylamine", "diisopropylethylamine", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-(benzo[d]thiazol-2-ylthio)ethanamine:", "- Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and benzo[d]thiazole-2-thiol (1.1 equiv) in acetonitrile.", "- Add potassium carbonate (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture and concentrate the filtrate under reduced pressure.", "- Purify the crude product by column chromatography to obtain 2-(benzo[d]thiazol-2-ylthio)ethanamine.", "Synthesis of 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:", "- Dissolve 8-chloro-1,3-dimethylxanthine (1.0 equiv) and benzylmethylamine (1.1 equiv) in dimethylformamide.", "- Add triethylamine (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "- Wash the organic layer with water and dry over anhydrous sodium sulfate.", "- Purify the crude product by column chromatography to obtain 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.", "Coupling of intermediates:", "- Dissolve 2-(benzo[d]thiazol-2-ylthio)ethanamine (1.0 equiv) and 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (1.1 equiv) in dimethylformamide.", "- Add diisopropylethylamine (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "- Wash the organic layer with water and dry over anhydrous sodium sulfate.", "- Purify the crude product by column chromatography to obtain the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione." ] } | |

CAS番号 |

674350-30-2 |

製品名 |

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |

分子式 |

C24H24N6O2S2 |

分子量 |

492.62 |

IUPAC名 |

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C24H24N6O2S2/c1-27(15-16-9-5-4-6-10-16)22-26-20-19(21(31)29(3)24(32)28(20)2)30(22)13-14-33-23-25-17-11-7-8-12-18(17)34-23/h4-12H,13-15H2,1-3H3 |

InChIキー |

BIOKPKRRIMPTRJ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)

![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)

![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)

![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)

![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)

![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)

![N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2738223.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2738225.png)